3-Phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}thiourea (non-preferred name)
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Overview
Description
3-Phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[221]hept-2-yl)oxy]ethyl}thiourea is a complex organic compound with a unique structure that combines phenyl, thiourea, and bicyclic moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}thiourea involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the phenylcarbamothioyl intermediate: This involves the reaction of phenyl isothiocyanate with an appropriate amine to form the phenylcarbamothioyl group.
Attachment of the ethyl linker: The intermediate is then reacted with an ethylating agent to introduce the ethyl linker.
Incorporation of the bicyclic moiety: The final step involves the reaction of the intermediate with a bicyclic compound, such as 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl, under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
3-Phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}thiourea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The phenyl and bicyclic moieties may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}thiourea
- 1-Ethyl-3-phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}thiourea
Uniqueness
3-Phenyl-1-{2-[(phenylcarbamothioyl)amino]ethyl}-1-{2-[(1,7,7-trimethylbicyclo[221]hept-2-yl)oxy]ethyl}thiourea is unique due to the presence of the bicyclic moiety, which can impart distinct steric and electronic properties
Properties
Molecular Formula |
C28H38N4OS2 |
---|---|
Molecular Weight |
510.8 g/mol |
IUPAC Name |
3-phenyl-1-[2-(phenylcarbamothioylamino)ethyl]-1-[2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]ethyl]thiourea |
InChI |
InChI=1S/C28H38N4OS2/c1-27(2)21-14-15-28(27,3)24(20-21)33-19-18-32(26(35)31-23-12-8-5-9-13-23)17-16-29-25(34)30-22-10-6-4-7-11-22/h4-13,21,24H,14-20H2,1-3H3,(H,31,35)(H2,29,30,34) |
InChI Key |
NNZAGPZSSHIBFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCCN(CCNC(=S)NC3=CC=CC=C3)C(=S)NC4=CC=CC=C4)C)C |
Origin of Product |
United States |
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